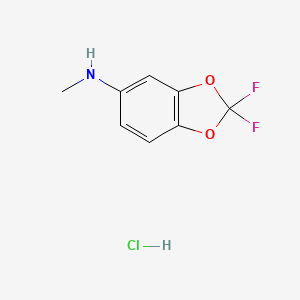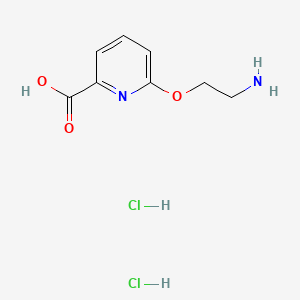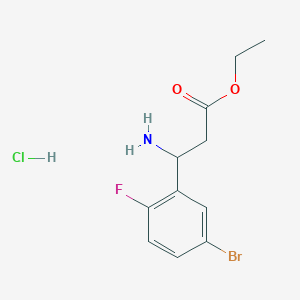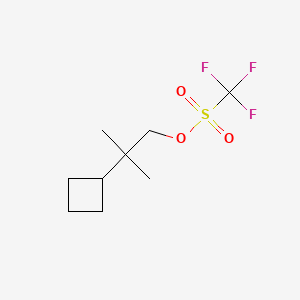
1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclobutane ring, which is further connected to a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Fluoropyridine Attachment: The fluoropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclobutane intermediate.
Carbonitrile Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the observed effects.
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the fluorine atom at a different position on the pyridine ring.
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound features a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9FN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 |
InChI Key |
FPUCDOQMDQFTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)

